2-(n-Propyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(n-Propyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with a propyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis due to its versatility as a building block in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Propyl)thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Formation of the Boronic Acid Pinacol Ester: The final step involves the borylation of the thiazole ring. This can be achieved through the reaction of the thiazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(n-Propyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Protodeboronation: Protic solvent (e.g., methanol) and a catalyst (e.g., palladium).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Protodeboronation: Formation of the corresponding thiazole derivative without the boronic ester group.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
2-(n-Propyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Exploration as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(n-Propyl)thiazole-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester moiety plays a crucial role in stabilizing the intermediate complexes and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Pyrazoleboronic acid pinacol ester: Similar in structure but contains a pyrazole ring instead of a thiazole ring.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Contains a benzothiadiazole ring and two boronic acid pinacol ester groups.
Uniqueness
2-(n-Propyl)thiazole-4-boronic acid pinacol ester is unique due to its specific combination of a thiazole ring, a propyl group, and a boronic acid pinacol ester moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-6-7-10-14-9(8-17-10)13-15-11(2,3)12(4,5)16-13/h8H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSCCUEDQBVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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